

# A Comparative Analysis of Pyrazole Carboxamide Derivatives as Carbonic Anhydrase Inhibitors

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## Compound of Interest

Compound Name: *1,3-Dimethyl-1H-pyrazole-4-carboxylic acid*

Cat. No.: *B1301235*

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Introduction: Pyrazole and its derivatives are recognized as pharmacologically significant scaffolds due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] A key area of research involves pyrazole carboxamide derivatives, which have shown considerable promise as enzyme inhibitors.[2] This guide provides a comparative study of a novel series of pyrazole-carboxamide derivatives bearing a sulfonamide moiety, evaluating their potential as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, which are crucial targets in various pathologies.[2][3]

## Data Presentation: Inhibitory Activity

The inhibitory effects of nine novel pyrazole-carboxamide derivatives (designated 6a-i) on two human carbonic anhydrase isoenzymes, hCA I and hCA II, were investigated. The following table summarizes the inhibition constants ( $K_i$ ) for each compound, providing a quantitative comparison of their potency. Lower  $K_i$  values indicate greater inhibitory activity.

| Compound ID | R Group<br>(Substitution on<br>Phenyl<br>Sulfonamide) | hCA I Inhibition ( $K_i$ ,<br>$\mu\text{M}$ )[2] | hCA II Inhibition<br>( $K_i$ , $\mu\text{M}$ )[2] |
|-------------|---|--|---|
| 6a          | H   | 0.112  | 0.098   |
| 6b          | 2-CH <sub>3</sub>                                     | 0.085  | 0.011   |
| 6c          | 3-CH <sub>3</sub>                                     | 0.099  | 0.009   |
| 6d          | 4-CH <sub>3</sub>                                     | 0.063  | 0.007   |
| 6e          | 2-Cl  | 0.104  | 0.021   |
| 6f          | 3-Cl  | 0.125  | 0.015   |
| 6g          | 4-Cl  | 0.094  | 0.008   |
| 6h          | 3-NO <sub>2</sub>                                     | 3.368  | 4.235   |
| 6i          | 4-NO <sub>2</sub>                                     | 0.254  | 0.028   |

Summary of Structure-Activity Relationship (SAR): The data indicates that the nature and position of the substituent on the phenyl sulfonamide ring significantly influence inhibitory activity.

- Compounds with electron-donating methyl groups (6b, 6c, 6d) and electron-withdrawing chloro groups (6e, 6f, 6g) generally showed potent inhibition, particularly against the hCA II isoenzyme.[2]
- The compound with a 4-methyl substitution (6d) was the most potent inhibitor for both hCA I ( $K_i = 0.063 \mu\text{M}$ ) and hCA II ( $K_i = 0.007 \mu\text{M}$ ).[2]
- The presence of a nitro group, especially at the 3-position (6h), drastically reduced the inhibitory activity against both isoenzymes.[2]

## Experimental Protocols

## General Synthesis of Pyrazole-Carboxamide Derivatives (6a-i)

The synthesis of the target compounds involved a multi-step process. The final key step is the reaction of a pyrazole-carboxylic acid chloride intermediate with various substituted sulfonamides.<sup>[2]</sup>

- **Reactants:** 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride (intermediate 4) and various primary/secondary sulfonamide derivatives (5a-i).<sup>[2]</sup>
- **Reaction Conditions:** The acid chloride intermediate (1 molar equivalent) was reacted with the appropriate sulfonamide derivative (2 molar equivalents) in a tetrahydrofuran (THF) solvent.<sup>[2]</sup>
- **Procedure:** The reaction mixture was refluxed for approximately 5 hours.<sup>[2]</sup>
- **Monitoring and Purification:** The progress of the reaction was monitored using Thin Layer Chromatography (TLC). Upon completion, the final products (6a-i) were isolated in high yields.<sup>[2]</sup>
- **Characterization:** The chemical structures of all newly synthesized compounds were confirmed and characterized using spectroscopic methods, including FT-IR, <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and High-Resolution Mass Spectrometry (HRMS).<sup>[2]</sup>

## In Vitro Carbonic Anhydrase (CA) Inhibition Assay

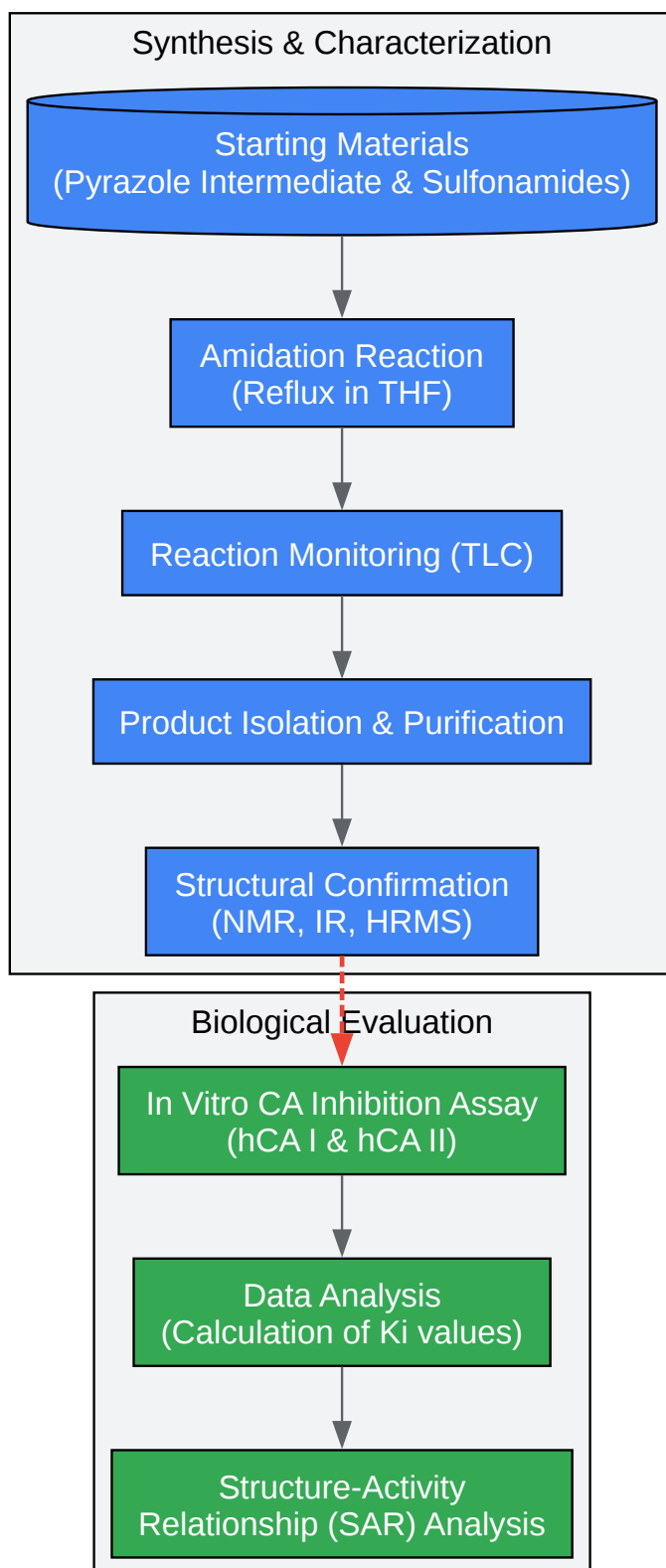
The inhibitory activity of the synthesized pyrazole-carboxamide derivatives against hCA I and hCA II was determined by measuring the inhibition of CO<sub>2</sub> hydration, the enzyme's primary catalytic function.

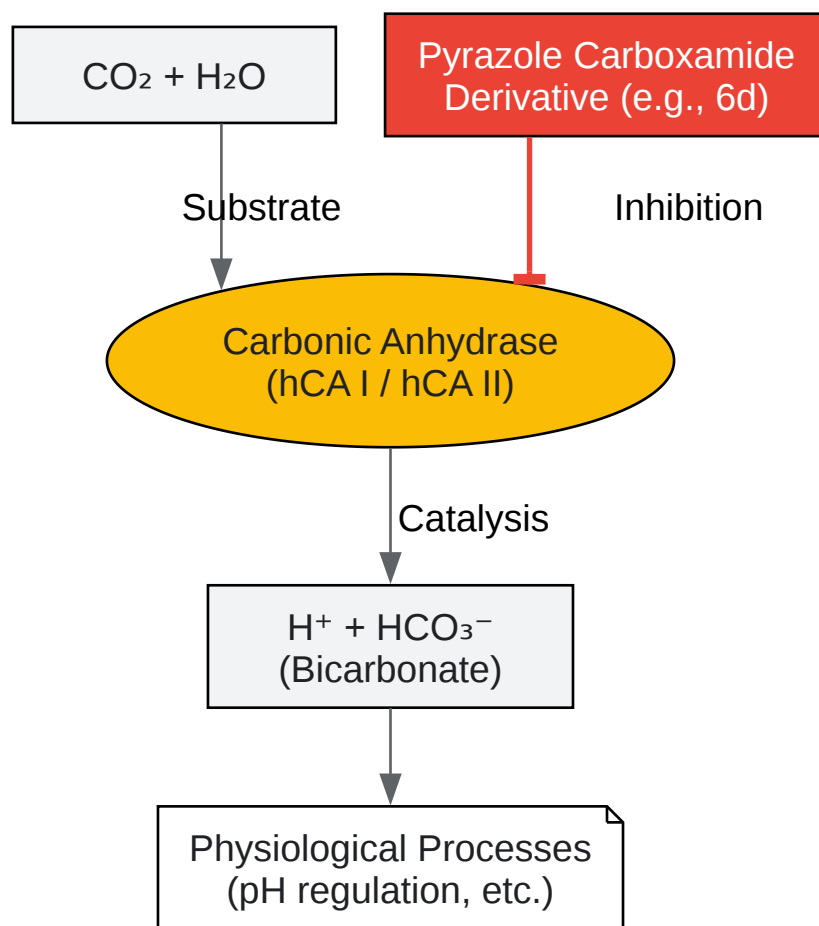
- **Enzyme Source:** Human erythrocyte hCA I and hCA II isoenzymes.<sup>[2]</sup>
- **Principle:** The assay measures the esterase activity of CA, which is correlated with its hydratase activity. The hydrolysis of 4-nitrophenyl acetate (NPA) by the enzyme is monitored spectrophotometrically.
- **Procedure:**

- A solution containing Tris-HCl buffer, the specific CA isoenzyme, and the inhibitor compound at various concentrations was prepared.
- The reaction was initiated by adding the substrate, 4-nitrophenyl acetate.
- The absorbance was measured at 348 nm to monitor the formation of the product, 4-nitrophenolate.
- Data Analysis: The inhibitory effects were determined by comparing the enzymatic reaction rates in the presence and absence of the inhibitor compounds.  $K_i$  values were calculated from dose-response curves.

## Visualizations

## Experimental Workflow





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